2-(2-Ethoxyphenoxy)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

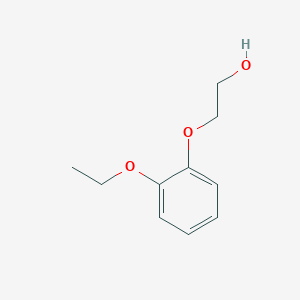

2-(2-Ethoxyphenoxy)ethanol is an organic compound with the molecular formula C10H14O3. It is a colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its unique chemical structure, which includes an ethoxy group attached to a phenoxy group through an ethanol linkage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Ethoxyphenoxy)ethanol typically involves the reaction of 2-bromophenol with ethylene glycol under alkaline conditions. The reaction proceeds through an epoxidation mechanism to yield the target product . Another method involves the use of catechol as a starting material, which is first converted to o-ethoxyphenol. This intermediate then reacts with 1,2-dibromoethane to produce 2-(2-ethoxyphenoxy)ethyl bromide, which can be further processed to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phase-transfer catalysts and mild alkaline conditions to facilitate the reaction between 2-ethoxyphenoxy and 1,2-dibromoethane. This method is advantageous due to its stable quality, mild reaction conditions, and low preparation cost .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Ethoxyphenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halides, to form different ether derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene or water .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce various ether derivatives.

Applications De Recherche Scientifique

2-(2-Ethoxyphenoxy)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: This compound is utilized in the study of biochemical pathways and as a reagent in various biological assays.

Mécanisme D'action

The mechanism of action of 2-(2-Ethoxyphenoxy)ethanol involves its interaction with specific molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Phenoxyethoxy)ethanol: Similar in structure but lacks the ethoxy group.

2-(2-Ethoxyethoxy)ethanol: Contains an additional ethoxy group, making it more hydrophilic.

Phenoxyethanol: A simpler structure with only one phenoxy group attached to ethanol.

Uniqueness

2-(2-Ethoxyphenoxy)ethanol is unique due to its specific combination of ethoxy and phenoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .

Activité Biologique

2-(2-Ethoxyphenoxy)ethanol, also known by its CAS number 3250-73-5, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : C10H14O3

- Molecular Weight : 182.22 g/mol

The compound features an ethoxy group attached to a phenoxy moiety, which contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various microorganisms, showcasing an IC50 value that suggests significant inhibitory action.

| Microorganism | IC50 (mg/L) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 600 |

| Candida albicans | 450 |

These results demonstrate the compound's potential as a therapeutic agent in treating infections caused by these pathogens .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated in various cell lines. The therapeutic index, which compares the effective dose to the toxic dose, is crucial for assessing safety.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

| HepG2 | 35 |

The cytotoxicity data suggest that while the compound is effective against certain cancer cell lines, it also poses risks at higher concentrations .

Safety Profile and Toxicological Data

Toxicological assessments have been conducted to evaluate the safety of this compound. Key findings include:

- Acute Oral Toxicity : LD50 > 2000 mg/kg in rats.

- Dermal Irritation : Classified as mildly irritating.

- Skin Absorption : In vitro studies indicate low absorption rates through human skin (0.024 mg/cm²/h) .

These findings suggest that while the compound has some irritant properties, it exhibits a relatively low acute toxicity profile.

Case Studies and Applications

Several case studies have explored the applications of this compound in various fields:

- Pharmaceutical Development : Investigated as a potential lead compound for new antimicrobial agents.

- Agricultural Chemistry : Evaluated for use in formulations aimed at controlling plant pathogens.

- Cosmetic Products : Assessed for its efficacy as a preservative due to its antimicrobial properties.

Propriétés

IUPAC Name |

2-(2-ethoxyphenoxy)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6,11H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVDOFNEZNSKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468171 |

Source

|

| Record name | Ethanol, 2-(2-ethoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3250-73-5 |

Source

|

| Record name | Ethanol, 2-(2-ethoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.